1-Oxo-1H-pyrrolizine-2-carbonyl chloride
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Overview
Description
1-Oxo-1H-pyrrolizine-2-carbonyl chloride is a heterocyclic compound with the molecular formula C8H4ClNO2. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrrolizine ring fused with a carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrrolizine derivatives with thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to yield alcohols and aldehydes.
Common Reagents and Conditions:
Major Products:
Substitution: Amides, esters, and thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Scientific Research Applications
1-Oxo-1H-pyrrolizine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Oxo-1H-pyrrolizine-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of bioactive molecules, where the compound acts as an intermediate in forming more complex structures .
Comparison with Similar Compounds
Pyrrolizine: A parent compound with a similar ring structure but lacking the carbonyl chloride group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position but without the chloride functionality.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions, offering different reactivity.
Uniqueness: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride is unique due to its combination of a pyrrolizine ring and a carbonyl chloride group, providing distinct reactivity and versatility in organic synthesis .
Properties
CAS No. |
81400-08-0 |
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Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
1-oxopyrrolizine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)5-4-10-3-1-2-6(10)7(5)11/h1-4H |
InChI Key |
ODWJMLWUJRBIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=O)C2=C1)C(=O)Cl |
Origin of Product |
United States |
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